molecular formula C17H24N2O4 B609708 Octahydroaminoacridine succinate CAS No. 866245-79-6

Octahydroaminoacridine succinate

Cat. No.: B609708
CAS No.: 866245-79-6
M. Wt: 320.4 g/mol
InChI Key: SXNZJEKZKUJFLV-UHFFFAOYSA-N
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Description

Octahydroaminoacridine succinate is a chemical compound with the molecular formula C₁₇H₂₄N₂O₄. It is known for its role as an acetylcholinesterase inhibitor, making it a potential treatment for Alzheimer’s disease . This compound is a derivative of acridine and is often studied for its neuroprotective properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of octahydroaminoacridine succinate involves the hydrogenation of acridine derivatives under specific conditions. The process typically includes the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas. The reaction is carried out in a solvent like ethanol or methanol at elevated temperatures and pressures to achieve the desired hydrogenation .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The final product is often crystallized from a suitable solvent to obtain the succinate salt form .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The primary mechanism of action of octahydroaminoacridine succinate involves the inhibition of acetylcholinesterase (AChE). By inhibiting this enzyme, the compound increases the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission. This mechanism is particularly beneficial in conditions like Alzheimer’s disease, where cholinergic deficits are prominent .

Comparison with Similar Compounds

Uniqueness: Octahydroaminoacridine succinate is unique due to its specific structure and the succinate salt form, which may offer different pharmacokinetic properties compared to other AChE inhibitors. Its potential for fewer side effects and better efficacy in certain patient populations makes it a compound of interest in ongoing research .

Properties

CAS No.

866245-79-6

Molecular Formula

C17H24N2O4

Molecular Weight

320.4 g/mol

IUPAC Name

butanedioic acid;1,2,3,4,5,6,7,8-octahydroacridin-9-amine

InChI

InChI=1S/C13H18N2.C4H6O4/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13;5-3(6)1-2-4(7)8/h1-8H2,(H2,14,15);1-2H2,(H,5,6)(H,7,8)

InChI Key

SXNZJEKZKUJFLV-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C(=C3CCCCC3=N2)N.C(CC(=O)O)C(=O)O

Canonical SMILES

C1CCC2=C(C1)C(=C3CCCCC3=N2)N.C(CC(=O)O)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Octahydroaminoacridine succinate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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